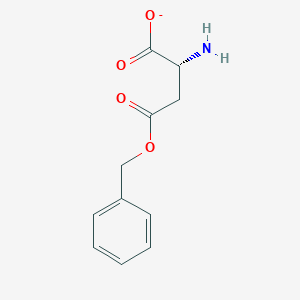
D-Aspartic acid, 4-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Aspartic acid, 4-(phenylmethyl) ester: is a derivative of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a phenylmethyl ester group attached to the fourth carbon of the aspartic acid molecule. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Aspartic acid, 4-(phenylmethyl) ester typically involves the esterification of D-aspartic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: D-Aspartic acid, 4-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of D-aspartic acid derivatives.
Reduction: Formation of D-aspartic acid alcohol derivatives.
Substitution: Formation of various substituted aspartic acid esters.
Aplicaciones Científicas De Investigación
Chemistry: D-Aspartic acid, 4-(phenylmethyl) ester is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study the role of D-aspartic acid in neurotransmission and hormone regulation .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in enhancing cognitive function and as a potential treatment for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals .
Mecanismo De Acción
D-Aspartic acid, 4-(phenylmethyl) ester exerts its effects by interacting with specific molecular targets, including neurotransmitter receptors and enzymes involved in amino acid metabolism. The compound is known to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory formation . Additionally, it influences the synthesis and release of hormones such as testosterone and luteinizing hormone .
Comparación Con Compuestos Similares
- L-Aspartic acid, 4-(phenylmethyl) ester
- D-Aspartic acid, bis(phenylmethyl) ester
- L-Aspartic acid, bis(phenylmethyl) ester
Comparison: D-Aspartic acid, 4-(phenylmethyl) ester is unique due to its specific stereochemistry and the presence of a single phenylmethyl ester group. This distinguishes it from its bis(phenylmethyl) ester counterparts, which have two phenylmethyl groups. The unique structure of this compound confers distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12NO4- |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1 |
Clave InChI |
VGALFAWDSNRXJK-SECBINFHSA-M |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


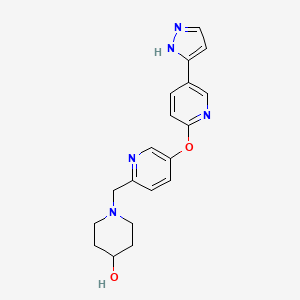

![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

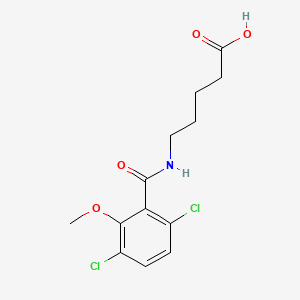

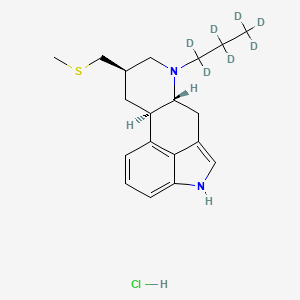

![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
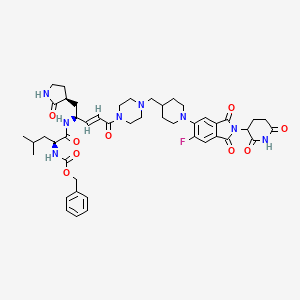

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

